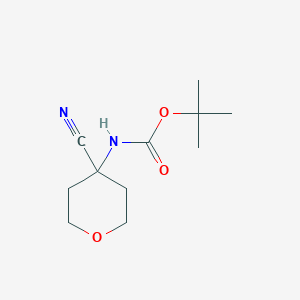

tert-butyl N-(4-cyanooxan-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-cyanooxan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMHNORFBIULNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Resolution:this Method Utilizes the High Stereospecificity of Enzymes. an Enzyme, Such As a Lipase or Protease, Can Be Chosen to Selectively Catalyze a Reaction on Only One of the Enantiomers in the Racemic Mixture. This Converts One Enantiomer into a New Compound, Which Can then Be Easily Separated from the Unreacted Enantiomer by Standard Methods Like Extraction or Chromatography.

| Technique | Principle | Applicability Notes |

|---|---|---|

| filter_vintageDiastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities, allowing separation by crystallization. wikipedia.org | Requires a functional group (acid or base) and a suitable, enantiopure resolving agent. Can be laborious. wikipedia.org |

| timelineChiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. mdpi.com | Widely applicable for both analytical and preparative scales. Success depends on finding a suitable CSP and mobile phase. asianpubs.org |

| ecoEnzymatic Resolution | An enzyme selectively reacts with one enantiomer, converting it to a different compound for easy separation. | Highly selective but requires screening for a suitable enzyme and reaction conditions. One enantiomer is chemically modified. |

Advanced Synthetic Applications of Tert Butyl N 4 Cyanooxan 4 Yl Carbamate As a Molecular Scaffold

Role as a Key Building Block in Complex Molecule Synthesis

The strategic importance of tert-butyl N-(4-cyanooxan-4-yl)carbamate lies in its utility as a foundational building block for more elaborate molecules, particularly those with therapeutic potential. The cyanotetrahydropyran motif is a key structural element in various biologically active compounds, including selective Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer. google.com The synthesis of such complex agents benefits from prefabricated, functionalized heterocyclic intermediates like this carbamate (B1207046).

The compound offers two primary points for chemical elaboration: the cyano group and the protected amine. The cyano group is a particularly versatile functional handle, serving as a precursor to several other important moieties. It can be:

Hydrolyzed to a primary amide or a carboxylic acid.

Reduced to a primary amine (aminomethyl group).

Converted into a tetrazole ring via cycloaddition with an azide, a common bioisostere for a carboxylic acid.

Reacted with organometallic reagents to form ketones.

This functional group versatility allows chemists to integrate the 4-amino-4-carboxytetrahydropyran scaffold, or its derivatives, into larger molecular frameworks. The tetrahydropyran (B127337) ring itself is often used in medicinal chemistry as a conformationally restricted and metabolically stable structural element that can enhance binding affinity and improve pharmacokinetic profiles. chemimpex.com

Strategic Use as a Protecting Group for Nitrogen Functionalities

The tert-butoxycarbonyl (Boc) group is one ofthe most widely used protecting groups for amines in organic synthesis due to its ease of installation and removal under specific conditions. researchgate.net In this compound, the Boc group serves a crucial strategic role by rendering the nitrogen atom non-nucleophilic and stable to a wide array of reaction conditions that are not strongly acidic. researchgate.netmasterorganicchemistry.com

This protection is essential for achieving selective transformations at the cyano group. Without the Boc group, the free amine could interfere with reagents intended for the nitrile, leading to undesired side reactions. For instance, under reductive conditions aimed at the cyano group, an unprotected amine could lead to polymerization or intramolecular reactions. The stability of the Boc group towards nucleophiles and basic conditions allows for a broad range of chemical manipulations to be performed on other parts of the molecule. researchgate.net

The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleanly liberates the free amine, carbon dioxide, and tert-butanol. masterorganicchemistry.commdpi.com This orthogonal deprotection strategy is a cornerstone of modern multi-step synthesis. masterorganicchemistry.com

| Property | Description | Common Reagents/Conditions |

|---|---|---|

| Installation | The process of attaching the Boc group to the nitrogen atom. | Di-tert-butyl dicarbonate ((Boc)₂O), often with a base like triethylamine (B128534) or DMAP. researchgate.netnih.govnih.gov |

| Stability | Resistant to a wide range of non-acidic conditions. | Nucleophiles, catalytic hydrogenation, and most bases. researchgate.net |

| Deprotection (Cleavage) | The process of removing the Boc group to reveal the free amine. | Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. masterorganicchemistry.commdpi.com |

Incorporation into Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is an approach used to generate collections, or libraries, of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an excellent starting scaffold for DOS due to its orthogonally protected functional groups.

The synthetic strategy involves a branching pathway where the core scaffold is systematically elaborated. First, the cyano group can be converted into a range of different functionalities (e.g., amides, tetrazoles, amines). Each of these new intermediates can then be subjected to a second diversification step. After acidic removal of the Boc protecting group, the newly liberated primary amine can be reacted with a library of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (via reductive amination), or sulfonyl chlorides (to form sulfonamides).

This two-dimensional approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, versatile starting material. The rigid tetrahydropyran core ensures that the appended diversity elements are projected into distinct regions of three-dimensional space, increasing the likelihood of discovering molecules that can interact with biological targets.

| Core Scaffold | Modification at Cyano Group (Step 1) | Modification at Amino Group (Step 2, after Boc deprotection) | Resulting Molecular Class |

|---|---|---|---|

| 4-Amino-4-cyano-tetrahydropyran | Hydrolysis to Carboxylic Acid | Amide coupling with various amines (R₂-NH₂) | Substituted Tetrahydropyran Amino Acids |

| Reduction to Aminomethyl | Acylation with various acid chlorides (R₂-COCl) | Diamino-tetrahydropyran Derivatives | |

| Cycloaddition to Tetrazole | Reductive amination with various aldehydes (R₂-CHO) | Substituted Tetrazolyl-tetrahydropyran Amines |

Exploration in the Synthesis of Non-Peptidic Nitrogen-Containing Molecules

While the Boc protecting group is famous for its role in peptide synthesis, the this compound scaffold is primarily exploited in the synthesis of non-peptidic molecules. masterorganicchemistry.com Its rigid, heterocyclic nature makes it an attractive framework for designing peptidomimetics and other small molecule inhibitors that target protein-protein interactions or enzyme active sites.

Stereochemical Aspects and Conformational Analysis

Diastereomerism and Enantiomerism in 4-Substituted Oxanes

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com This class of isomers is broadly divided into enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com A molecule that is not superimposable on its mirror image is termed "chiral," and a primary source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. msu.edu In the case of tert-butyl N-(4-cyanooxan-4-yl)carbamate, the C4 carbon of the oxane ring is bonded to four distinct groups:

The oxygen-containing part of the ring (-CH2-O-CH2-)

The carbon-containing part of the ring (-CH2-CH2-)

A cyano group (-CN)

A tert-butyl carbamate (B1207046) group (-NHBoc)

This substitution pattern makes the C4 carbon a quaternary chiral center. Consequently, the molecule is chiral and can exist as a pair of enantiomers, designated as (R)- and (S)-tert-butyl N-(4-cyanooxan-4-yl)carbamate. These enantiomers possess identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Diastereomerism arises when a molecule has two or more stereocenters. For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2ⁿ. masterorganicchemistry.com While this compound itself has only one chiral center, diastereomers would be formed if other stereocenters were present on the oxane ring or within its substituents. For example, if an additional, distinct substituent were introduced at the C2 position of the oxane ring, this would create a second chiral center, leading to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). In this scenario, the (2R, 4R) and (2S, 4S) isomers would be an enantiomeric pair, while the relationship between (2R, 4R) and (2R, 4S) or (2S, 4R) would be diastereomeric. Unlike enantiomers, diastereomers have distinct physical properties, allowing for their separation by standard laboratory techniques like chromatography or crystallization. libretexts.org

| Property | Enantiomers | Diastereomers |

|---|---|---|

| flip_camera_androidMirror Image Relationship | Non-superimposable mirror images | Not mirror images |

| thermostatPhysical Properties (m.p., b.p., solubility) | Identical | Different |

| wavesOptical Activity | Equal and opposite rotation | Unrelated rotation values |

| share_locationNumber of Chiral Centers Required | At least one | At least two |

| biotechReactivity with Chiral Reagents | Different rates of reaction | Different rates of reaction |

| biotechReactivity with Achiral Reagents | Identical | Different |

Influence of the Oxane Ring on Molecular Conformation and Rigidity

The oxane ring, a six-membered saturated heterocycle, preferentially adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane (B81311). msu.edu In this conformation, the substituents on each carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. libretexts.org The rapid interconversion between the two chair forms (ring-flipping) allows substituents to switch between these positions.

For monosubstituted rings, the conformer with the substituent in the more spacious equatorial position is generally favored to avoid 1,3-diaxial interactions, a form of steric hindrance. libretexts.org In this compound, the C4 carbon is geminally disubstituted. This prevents the substituents from switching between axial and equatorial positions via a simple ring flip relative to each other; one will always be axial and the other equatorial in a chair conformation.

The conformational preference will be dictated by the relative steric bulk of the cyano (-CN) and tert-butyl carbamate (-NHBoc) groups. The tert-butyl carbamate group is significantly larger than the linear cyano group. Therefore, the most stable chair conformation will place the bulky -NHBoc group in the equatorial position to minimize steric strain, forcing the smaller -CN group into the axial position.

While the chair is the most stable conformer, other higher-energy conformations like the boat and twist-boat are also possible. The presence of bulky substituents at C4 could potentially increase the relative stability of these non-chair forms, but the energy barrier to reach them is typically high. researchgate.net The inherent rigidity of the saturated six-membered ring, locked in a preferred chair conformation, imparts a significant degree of structural pre-organization to the molecule.

Stereochemical Control in Reactions Involving the Oxane System

The stereochemical outcome of reactions on a chiral molecule is often influenced by the existing stereocenters. This principle, known as stereocontrol, is fundamental in asymmetric synthesis. In reactions involving the oxane system of a molecule like this compound, the pre-existing and rigid chair conformation can direct the approach of incoming reagents.

For instance, if a reaction were to occur at a position adjacent to the C4 center, the axial and equatorial substituents at C4 would create a sterically biased environment. A reagent would likely approach from the less hindered face of the molecule, leading to the preferential formation of one diastereomer over another. This is a classic example of substrate-controlled diastereoselectivity.

The synthesis of 4,4-disubstituted oxanes can itself be a stereocontrolled process. For example, the stereoselective synthesis of a related compound, 4-amino-4-cyano derivative, has been achieved through a highly stereoselective nucleophilic attack of a cyanide ion on an imino precursor. researchgate.net Similarly, the synthesis of polysubstituted tetrahydropyrans can be achieved with excellent stereocontrol through acid-mediated cyclization reactions. core.ac.ukrsc.org Such methods are crucial for producing specific stereoisomers of complex molecules. mdpi.org

Chiral Resolution Techniques for this compound Isomers

When a chiral compound is synthesized from achiral precursors without the use of chiral catalysts or auxiliaries, the result is a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org Separating these enantiomers is a process known as chiral resolution. wikipedia.org Given that enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation.

Computational and Theoretical Investigations on Tert Butyl N 4 Cyanooxan 4 Yl Carbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For tert-butyl N-(4-cyanooxan-4-yl)carbamate, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Key electronic properties that would be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical stability and reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to visualize the charge distribution. The MEP map would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions about how the molecule might interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Conformational Landscape and Energy Minima

The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to the rotation around its single bonds. A comprehensive conformational analysis would be necessary to identify the most stable geometries, known as energy minima. This analysis is typically performed by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

The process would involve an initial broad scan of the conformational space using a less computationally expensive method, such as molecular mechanics. The low-energy conformers identified would then be subjected to more accurate quantum mechanical calculations (e.g., DFT) for geometry optimization and energy refinement. The results would reveal the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other low-lying conformers that might also be present.

Understanding the conformational landscape is critical as the geometry of the molecule can significantly influence its biological activity and physical properties.

Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 15.1 |

| 3 | 1.50 | 5.6 |

| 4 | 2.10 | 4.0 |

Mechanistic Insights from Computational Modeling

Computational modeling can provide valuable insights into the potential reaction mechanisms involving this compound. For instance, the hydrolysis of the carbamate (B1207046) group or reactions involving the cyano group could be investigated. By modeling the reaction pathways, it is possible to identify transition states, which are the energy maxima along the reaction coordinate, and calculate the activation energies.

These calculations would help in understanding the feasibility of a proposed reaction mechanism and predicting the reaction rates. For example, by comparing the activation energies of different possible pathways for a particular reaction, one could determine the most likely mechanism. This information is invaluable for designing new synthetic routes or understanding the metabolic fate of the compound.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure validation. For this compound, key spectroscopic data that could be predicted include:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This would help in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the carbamate, the C≡N stretch of the cyano group, and the N-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted. These calculations are based on the magnetic shielding of the nuclei, which is influenced by the electronic environment. The predicted NMR spectra can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3450 |

| C≡N | Stretching | 2250 |

| C=O | Stretching | 1710 |

| C-O-C | Asymmetric Stretching | 1160 |

Sophisticated Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

No published ¹H or ¹³C NMR data for tert-butyl N-(4-cyanooxan-4-yl)carbamate could be found.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Specific HRMS data and detailed fragmentation analysis for this compound are not available in the searched scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Fingerprinting

The IR and UV-Vis spectroscopic data for this compound have not been publicly reported.

Advanced Chromatographic Methods for Purity and Isomeric Separation (e.g., Chiral HPLC, GC)

There are no specific published methods detailing the HPLC, chiral HPLC, or GC analysis for determining the purity or separating isomers of this compound.

Structure Reactivity Relationship Studies of Tert Butyl N 4 Cyanooxan 4 Yl Carbamate and Analogues

Influence of the Oxane Ring and its Substitution Pattern on Reactivity

The reactivity of tert-butyl N-(4-cyanooxan-4-yl)carbamate is significantly influenced by the oxane ring and the geminal disubstitution pattern at the C4 position. The presence of two substituents on the same carbon atom of the ring leads to the Thorpe-Ingold effect, which can accelerate intramolecular reactions. wikipedia.orglucp.net This effect arises from the compression of the internal bond angle between the substituents, which in turn reduces the angle between the adjacent ring atoms, thereby favoring ring closure or other intramolecular processes. wikipedia.orgchemistryworld.com

The gem-disubstitution pattern, often referred to as the gem-dialkyl effect, has been shown to enhance the rates of cyclization reactions significantly. lucp.net For instance, the substitution of hydrogen atoms with alkyl groups on the carbon chain anchoring two reacting centers can lead to a more favorable entropy shift during the transition state, thus accelerating the reaction. lucp.net In the case of the 4,4-disubstituted oxane, the cyano and N-carbamate groups create steric hindrance that can influence the conformational preference of the ring and the accessibility of the reactive centers. While direct kinetic studies on this specific oxane are limited, data from analogous systems, such as the rearrangement of N(1)-alkyl-substituted dihydroorotic acids, show a dramatic rate increase in cyclization with increased steric bulk of the substituent. rsc.org For example, substituting a hydrogen with a methyl group can increase the equilibrium constant for cyclization by a factor of 600. rsc.org

The oxygen heteroatom in the oxane ring, compared to a methylene (B1212753) group in a cyclohexane (B81311) analogue, introduces further electronic and conformational effects. The electronegative oxygen atom can influence the electron density of the ring and its substituents through inductive effects. Furthermore, the C-O bond length and bond angles differ from C-C bonds, altering the ring's conformational landscape and potentially affecting the stability of reaction intermediates and transition states.

| System | Substitution Pattern | Observed Effect | Reference |

|---|---|---|---|

| Lactone formation | Increasing methyl substitution | Accelerates cyclization process | wikipedia.org |

| β-Halohydrin cyclization | Gem-dimethyl substitution | ~250-fold rate increase | lucp.net |

| N-carbamoylaspartic acid cyclization | N-H to N-CH3 | 600-fold increase in equilibrium constant | rsc.org |

Impact of the Cyano Group on Adjacent Functional Group Reactivity

The cyano group at the C4 position is a powerful electron-withdrawing group that profoundly modulates the reactivity of the adjacent N-Boc (tert-butyloxycarbonyl) carbamate (B1207046). This structure forms an α-aminonitrile moiety, which is a versatile synthon in organic chemistry. researchgate.netbohrium.com The primary influence of the cyano group is its strong inductive effect, which decreases the electron density on the neighboring carbamate nitrogen and carbonyl carbon.

This electronic perturbation has several consequences:

Nitrile Reactivity : The reactivity of the nitrile group itself is influenced by the adjacent nitrogen substituent. Studies on the reaction of aminonitriles with aminothiols show that N-acylation (as in a carbamate) results in a slower reaction compared to a protonated α-aminonitrile, but it still allows for reactions like peptide bond formation. nih.gov Theoretical calculations indicate that the energy level of the π* orbital of the nitrile is a key factor in its reactivity. nih.gov

Acidity of Adjacent Protons : While the carbamate nitrogen in the title compound is tertiary, in analogous secondary carbamates, the α-cyano group would significantly increase the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.

Carbamate Stability : The electron-withdrawing nature of the cyano group can affect the stability of the Boc protecting group. While Boc groups are generally stable to bases, the altered electronic environment could influence their lability under acidic deprotection conditions. researchgate.net

Reactivity of the Carbonyl Group : The decreased electron density at the carbamate's carbonyl carbon could potentially increase its susceptibility to nucleophilic attack, although the steric hindrance from the tert-butyl group remains a dominant factor in preventing such reactions.

The synthesis of α-aminonitriles via the Strecker reaction is a classic method, and the stability and reactivity of these compounds are well-documented. mdpi.com They are stable intermediates that can be used to synthesize amino acids and other biologically active molecules. bohrium.com The presence of the N-Boc group is compatible with many synthetic transformations involving the α-aminonitrile structure. nih.gov

Comparative Analysis of Different Protecting Group Strategies on Reactivity Profiles

The choice of the nitrogen protecting group is crucial in multi-step synthesis. For the 4-amino-4-cyanooxane scaffold, different protecting groups would impart distinct reactivity profiles, primarily concerning their stability and conditions for removal. The most common carbamate-based protecting groups are Boc, Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl). masterorganicchemistry.com

Boc (tert-butyloxycarbonyl) Group : This group is characterized by its stability to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions. researchgate.netnih.gov Its removal is typically achieved under strong anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. researchgate.netmasterorganicchemistry.com The mechanism involves the formation of a stable tert-butyl cation. organic-chemistry.org Milder acidic conditions using Lewis acids or reagents like oxalyl chloride in methanol (B129727) have also been developed. nih.gov

Cbz (Carboxybenzyl) Group : The Cbz group is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.com This provides an orthogonal deprotection strategy relative to the acid-labile Boc group. This method is generally clean and efficient, yielding toluene (B28343) and carbon dioxide as byproducts.

Fmoc (9-fluorenylmethoxycarbonyl) Group : The Fmoc group is notable for its lability under mild basic conditions, typically using a secondary amine like piperidine (B6355638) or 4-methylpiperidine (B120128) in DMF. masterorganicchemistry.comscielo.org.mx It is stable to acids and hydrogenation. This orthogonality makes the Fmoc/tBu strategy a cornerstone of solid-phase peptide synthesis. scielo.org.mx The reaction conditions for synthesizing N-acylated α-aminonitriles have been shown to be mild enough to tolerate both acid-labile (Boc) and base-labile (Fmoc) protecting groups. nih.gov

| Protecting Group | Structure | Stable To | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Boc | -C(O)OC(CH₃)₃ | Bases, Nucleophiles, Hydrogenation | Strong Acid (e.g., TFA, HCl) | researchgate.netmasterorganicchemistry.com |

| Cbz (Z) | -C(O)OCH₂C₆H₅ | Acid, Mild Base | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.com |

| Fmoc | -C(O)OCH₂-(Fluorenyl) | Acid, Hydrogenation | Base (e.g., Piperidine in DMF) | masterorganicchemistry.comscielo.org.mx |

Effects of Stereochemistry on Reaction Outcomes and Selectivity

Stereochemistry plays a critical role in the reactions of cyclic systems like this compound. The spatial arrangement of the substituents on the oxane ring dictates the trajectory of approaching reagents and can lead to highly selective reaction outcomes. While studies on this specific oxane are not prevalent, extensive research on the closely related N-Boc-cyanopiperidines provides significant insight. acs.org

A key area where stereochemistry is paramount is in reactions involving the α-carbon (C4). For example, the deprotonation of the α-proton in an analogous N-H compound would generate a carbanion. The configurational stability of this carbanion and the stereochemical course of its subsequent reaction with an electrophile are heavily influenced by the substituents on the ring and the nitrogen.

In a study on N-Boc-2-cyano-6-methylpiperidines, the stereochemical outcome of deprotonation-acylation was shown to be dependent on the N-protecting group and other steric factors. acs.org The bulky N-Boc group can create severe A¹,³-strain (allylic 1,3-strain) with axial substituents on the ring. acs.org This strain can dictate the conformational equilibrium and the facial selectivity of reactions. For instance, the presence of the N-Boc group was found to favor an axial disposition of a 6-methyl group to relieve this strain. Furthermore, the Boc group can participate in coordinative stabilization with a lithium counterion in an α-lithionitrile intermediate, influencing its stability and reactivity. acs.org These studies demonstrate that the N-Boc group is not merely a passive spectator but an active participant in controlling the stereochemical course of reactions at the adjacent carbon center. acs.org

| Substrate Stereochemistry | Conditions | Major Product Stereochemistry | Postulated Rationale | Reference |

|---|---|---|---|---|

| trans-N-Boc-2-cyano-6-methylpiperidine | LDA, PhCHO, THF, -100°C | Retention | Kinetic control; trapping of initial carbanion | acs.org |

| cis-N-Boc-2-cyano-6-methylpiperidine | LDA, PhCHO, THF, -100°C | Retention | Kinetic control; A¹,³-strain relief forces methyl group axial | acs.org |

| trans-N-carbamoyl-2-cyano-6-methylpiperidine | LDA, PhCHO, THF, -60°C | Inversion | Thermodynamic control; carbanion inversion is faster than trapping | acs.org |

Conclusion and Future Perspectives in the Academic Research of Tert Butyl N 4 Cyanooxan 4 Yl Carbamate

Synthesis and Transformation Advances

Future research could focus on developing efficient and stereoselective synthetic routes to tert-butyl N-(4-cyanooxan-4-yl)carbamate. Optimization of the Strecker reaction conditions, including the use of chiral catalysts, could provide access to enantiomerically pure forms of the compound. mdpi.com Further exploration of its transformations would involve a systematic study of the reactivity of both the nitrile and the N-Boc functionalities, potentially leading to a diverse range of functionalized tetrahydropyran (B127337) derivatives.

Unexplored Reactivity and Mechanistic Pathways

The reactivity of the α-aminonitrile moiety in this compound under various reaction conditions remains largely unexplored. Investigations into its behavior in the presence of strong bases, organometallic reagents, and various electrophiles could uncover novel chemical transformations. Detailed mechanistic studies, including kinetic and computational analyses, of its formation and subsequent reactions would provide valuable insights into the factors governing its reactivity and stereoselectivity.

Potential for Novel Synthetic Applications

Given the prevalence of the tetrahydropyran motif in biologically active compounds, this compound represents a potentially valuable building block in medicinal chemistry. Its bifunctional nature allows for the introduction of both an amino and a cyano group (or their derivatives) at a quaternary center, which could be exploited in the synthesis of novel heterocyclic scaffolds and complex molecular architectures. For instance, it could serve as a precursor for the synthesis of spirocyclic compounds or highly substituted tetrahydropyrans. nih.gov

Directions for Advanced Computational and Experimental Studies

Advanced computational studies, such as Density Functional Theory (DFT) calculations, could be employed to investigate the conformational preferences, electronic properties, and reaction mechanisms involving this compound. researchgate.net These theoretical studies would complement experimental investigations into its spectroscopic properties (NMR, IR, Mass Spectrometry) and reactivity. X-ray crystallographic analysis of the compound or its derivatives would provide definitive structural information. Such combined computational and experimental approaches would be crucial for a comprehensive understanding of this molecule and for guiding its future applications in organic synthesis.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(4-cyanooxan-4-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a tert-butyl carbamate precursor with a functionalized oxane derivative. For example, tert-butyl chloroformate reacts with 4-cyanooxan-4-amine in the presence of a base like triethylamine or pyridine (common in carbamate syntheses) . Key variables include solvent choice (e.g., dichloromethane or THF), temperature (often 0–25°C), and stoichiometric ratios. Yield optimization may require iterative adjustments to base strength and reaction time to minimize side products like over-alkylation.

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the oxane ring structure (δ ~3.5–4.5 ppm for oxane protons) and tert-butyl group (δ ~1.4 ppm). The cyano group (C≡N) appears as a sharp singlet in C NMR (~120 ppm) .

- IR : Stretching frequencies for C≡N (~2240 cm) and carbamate C=O (~1700 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: calculated 237.1234).

Q. How can researchers purify this compound, and what challenges arise during chromatography?

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is standard. Challenges include:

- Polarity : The cyano group increases polarity, requiring higher ethyl acetate ratios (~30–50%) for elution.

- Stability : Acidic or basic conditions during purification may hydrolyze the carbamate. Neutral pH and inert atmospheres are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar carbamates?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) may arise from:

- Stereochemical variations : The oxane ring’s conformation (chair vs. boat) affects binding to biological targets.

- Purity : Impurities <95% (e.g., unreacted amine) can skew assay results. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Assay conditions : Buffer pH and ionic strength influence carbamate stability. Control experiments with Boc-protected analogs are advised.

Q. How does the 4-cyanooxane moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The cyano group’s electron-withdrawing nature activates the oxane ring for nucleophilic attack at the carbamate’s carbonyl carbon. For example:

- Aminolysis : Reaction with primary amines under mild conditions (DMF, 40°C) cleaves the tert-butyl group, yielding free amines for further functionalization .

- Ring-opening : Strong nucleophiles (e.g., Grignard reagents) may open the oxane ring, forming cyanohydrin intermediates. Kinetic studies (monitored via H NMR) are essential to map competing pathways.

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450). The cyano group’s dipole moment and oxane ring’s steric bulk are critical variables .

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments. Focus on hydrogen bonding between the carbamate’s carbonyl oxygen and active-site residues.

Methodological Recommendations

- Reaction Monitoring : Use TLC (R ~0.5 in ethyl acetate/hexane 1:1) to track progress.

- Scale-up : Employ flow chemistry for reproducible yields >80% at gram-scale .

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.